molecular formula C17H10Cl2N2O4 B10755690 4-Arylmaleimide deriv. 6cc

4-Arylmaleimide deriv. 6cc

Cat. No.: B10755690
M. Wt: 377.2 g/mol
InChI Key: ACBZAFIQJQQSBY-UHFFFAOYSA-N
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Description

4-Arylmaleimide derivatives are a class of compounds that have gained significant attention due to their versatile applications in various fields such as chemistry, biology, and materials science. These compounds are characterized by the presence of an aryl group attached to the maleimide core, which imparts unique chemical and physical properties. The maleimide core itself is a valuable moiety in organic synthesis, known for its reactivity and ability to form stable compounds.

Preparation Methods

The synthesis of 4-Arylmaleimide derivatives typically involves the functionalization of the maleimide core. One common method is the palladium-catalyzed arylation of aminomaleimides. This process involves the one-pot preparation of aminomaleimides, followed by their direct arylation through a Heck reaction with various aryl iodides . Another approach is the phosphine-catalyzed isomerization of α-succinimide-substituted allenoates, followed by a cascade γ′-addition with aryl imines . These methods offer high yields and stereoselectivity, making them suitable for industrial production.

Chemical Reactions Analysis

4-Arylmaleimide derivatives undergo a variety of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, phosphine catalysts, and various aryl iodides. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Arylmaleimide derivatives can be compared with other maleimide-based compounds such as:

The uniqueness of 4-Arylmaleimide derivatives lies in their versatile reactivity and wide range of applications, making them valuable in both scientific research and industrial applications.

Properties

Molecular Formula

C17H10Cl2N2O4

Molecular Weight

377.2 g/mol

IUPAC Name

2-chloro-5-[[4-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid

InChI

InChI=1S/C17H10Cl2N2O4/c18-9-3-1-8(2-4-9)13-14(16(23)21-15(13)22)20-10-5-6-12(19)11(7-10)17(24)25/h1-7H,(H,24,25)(H2,20,21,22,23)

InChI Key

ACBZAFIQJQQSBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)NC2=O)NC3=CC(=C(C=C3)Cl)C(=O)O)Cl

Origin of Product

United States

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